N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Catalog No.
S3021764
CAS No.
392295-46-4
M.F
C16H20N4O2S2
M. Wt
364.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)th...

CAS Number

392295-46-4

Product Name

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Molecular Formula

C16H20N4O2S2

Molecular Weight

364.48

InChI

InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22)

InChI Key

MJIFHSOVIMARCJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C

solubility

not available

Application Summary

Antileishmanial Activity: Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized compound exhibits potent antileishmanial activity. In vitro studies demonstrated that compound 13 effectively inhibits the growth of Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.

Antimalarial Activity: Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from this series showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, indicating promise as an antimalarial candidate .

Experimental Procedures

Synthesis: The compound was synthesized using hydrazine-coupled pyrazoles. Structural verification involved elemental microanalysis, FTIR, and 1H NMR techniques .

Antileishmanial Assay: In vitro antileishmanial activity was assessed against Leishmania aethiopica clinical isolates. Compound 13’s IC50 value was determined, demonstrating its potency .

Antimalarial Assay: In vivo antimalarial activity was evaluated using Plasmodium berghei-infected mice. Compounds 14 and 15 were tested, and their suppression percentages were recorded .

Results and Outcomes

Antileishmanial Results: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs. Molecular docking studies supported its efficacy against Leishmania .

Antimalarial Outcomes: Compounds 14 and 15 exhibited substantial inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound characterized by its diverse functional groups, including an amide, a thiadiazole ring, and a thioether linkage. Its molecular formula is C16H20N4O2S2C_{16}H_{20}N_{4}O_{2}S_{2} with a molecular weight of approximately 372.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities .

Typical of its functional groups:

  • Formation of Amides: The amide bond can be formed through the reaction of carboxylic acids with amines, typically involving activation of the carboxylic acid.
  • Thiadiazole Ring Formation: The synthesis of the thiadiazole ring generally involves cyclization reactions using thiosemicarbazides and appropriate carbonyl compounds.
  • Nucleophilic Substitution: The thioether group can undergo nucleophilic substitution reactions, which can be utilized for further functionalization.

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exhibits a range of biological activities:

  • Antimicrobial Properties: Studies indicate that this compound has significant antimicrobial activity against various pathogens.
  • Antifungal Activity: It has shown efficacy in inhibiting the growth of certain fungi, making it a candidate for antifungal drug development.
  • Anti-inflammatory and Anticancer Potential: Preliminary research suggests that this compound may inhibit specific enzymes and pathways involved in inflammation and cancer cell proliferation .

The synthesis of N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves several steps:

  • Synthesis of Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions followed by cyclization to form the thiadiazole.
  • Introduction of Amino Group: The 2,4-dimethylphenylamine is introduced via nucleophilic substitution on an appropriate electrophile.
  • Formation of Amide Bond: The final step involves reacting the intermediate with isobutyryl chloride or a similar acylating agent in the presence of a base like triethylamine to form the desired amide .

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has potential applications in various fields:

  • Medicinal Chemistry: Due to its antimicrobial and anticancer properties, it is being explored for drug development.
  • Material Science: Its unique structure may be utilized in developing new materials with enhanced thermal or electrical properties.
  • Agriculture: Potential use as a pesticide or fungicide due to its biological activity against pathogens .

The compound's interactions with biological targets are crucial for understanding its mechanism of action. It is believed to interact with specific enzymes and proteins involved in disease processes:

  • Enzyme Inhibition: N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide may inhibit enzymes by binding to their active sites.
  • Metal Ion Interaction: The thiadiazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions critical for cellular processes .

Several compounds share structural similarities with N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide. These include:

  • N-(5-((2-((2,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
    • Contains a dichlorophenyl group instead of dimethylphenyl.
  • N-(5-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
    • Features a dimethoxy substitution.

Uniqueness

What sets N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide apart from these similar compounds is its specific substitution pattern on the aromatic rings and the presence of both dimethyl groups and the thiadiazole ring. This unique structure influences its biological activity and chemical reactivity significantly .

XLogP3

3.4

Dates

Last modified: 08-17-2023

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